1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride
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Overview
Description
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often focus on optimizing yield and purity, with some methods achieving up to 99.5% purity .
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Major products formed from these reactions include various substituted piperazines and other heterocyclic compounds.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Known for its use in the synthesis of psychotropic drugs like aripiprazole.
1-(3-Trifluoromethylphenyl)piperazine: Used in the synthesis of various pharmaceutical agents.
The uniqueness of this compound lies in its specific indanyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C13H19ClN2 |
---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15;/h1-4,13-14H,5-10H2;1H |
InChI Key |
HUCMZMNAPUWYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNCC3.Cl |
Origin of Product |
United States |
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